2H-Cyclopenta[G]quinoxaline
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Overview
Description
2H-Cyclopenta[G]quinoxaline is a nitrogen-containing heterocyclic compound that features a fused ring system combining a cyclopentane ring with a quinoxaline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Cyclopenta[G]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of o-phenylenediamine with α-diketones, followed by cyclization to form the quinoxaline ring system . Another approach involves the use of transition-metal-free catalysis, which offers a greener and more sustainable route to synthesize quinoxaline derivatives .
Industrial Production Methods: Industrial production of this compound may utilize large-scale organic synthesis techniques, including microwave-assisted synthesis and solvent-free conditions to enhance yield and reduce environmental impact . These methods are designed to be cost-effective and scalable, making them suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 2H-Cyclopenta[G]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert quinoxaline derivatives into tetrahydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include substituted quinoxalines, quinoxaline N-oxides, and tetrahydroquinoxalines, which have diverse applications in medicinal and materials chemistry .
Scientific Research Applications
2H-Cyclopenta[G]quinoxaline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2H-Cyclopenta[G]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, quinoxaline derivatives can inhibit enzymes such as tyrosine kinases and topoisomerases, which play crucial roles in cell signaling and DNA replication . Additionally, the compound’s antioxidant properties enable it to scavenge free radicals and protect cells from oxidative stress .
Comparison with Similar Compounds
Quinoxaline: A benzopyrazine system with similar biological activities and applications.
Pyrroloquinoxaline: A fused heterocyclic compound with enhanced pharmacological properties.
Benzoxazin-2-one: Another heterocyclic compound with diverse biological activities.
Uniqueness: 2H-Cyclopenta[G]quinoxaline stands out due to its unique fused ring system, which imparts distinct physicochemical properties and enhances its potential for various applications. Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
20424-48-0 |
---|---|
Molecular Formula |
C11H8N2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2H-cyclopenta[g]quinoxaline |
InChI |
InChI=1S/C11H8N2/c1-2-8-6-10-11(7-9(8)3-1)13-5-4-12-10/h1-4,6-7H,5H2 |
InChI Key |
FEXWXWBTUUVMDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC2=CC3=CC=CC3=CC2=N1 |
Origin of Product |
United States |
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